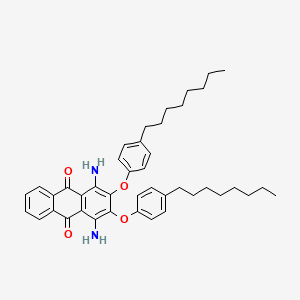
1,4-Diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione is a synthetic organic compound belonging to the anthracenedione family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the anthracene-9,10-dione core, which undergoes substitution reactions to introduce the amino and octylphenoxy groups. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The anthracenedione core can be reduced to form hydroxyanthracene derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon or copper(I) iodide in the presence of ligands.
Major Products
The major products formed from these reactions include nitro derivatives, hydroxyanthracene derivatives, and various substituted anthracenediones, depending on the specific reagents and conditions used .
Scientific Research Applications
1,4-Diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of dyes and pigments due to its chromophoric properties.
Biology: Investigated for its potential as an anticancer agent, given its structural similarity to other anthracenedione-based drugs.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 1,4-diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential application as an anticancer agent. The compound can also inhibit specific enzymes, contributing to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: An anthracenedione-based anticancer drug.
Ametantrone: Another anthracenedione derivative with anticancer properties.
1,4-Bis(p-tolylamino)anthracene-9,10-dione: A structurally similar compound used in organic electronics.
Uniqueness
1,4-Diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
CAS No. |
89868-52-0 |
|---|---|
Molecular Formula |
C42H50N2O4 |
Molecular Weight |
646.9 g/mol |
IUPAC Name |
1,4-diamino-2,3-bis(4-octylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C42H50N2O4/c1-3-5-7-9-11-13-17-29-21-25-31(26-22-29)47-41-37(43)35-36(40(46)34-20-16-15-19-33(34)39(35)45)38(44)42(41)48-32-27-23-30(24-28-32)18-14-12-10-8-6-4-2/h15-16,19-28H,3-14,17-18,43-44H2,1-2H3 |
InChI Key |
MBVCVSMRIJKRFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2OC4=CC=C(C=C4)CCCCCCCC)N)C(=O)C5=CC=CC=C5C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















